N-(4-fluorobenzyl)-3-nitro-2-pyridinamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-10-5-3-9(4-6-10)8-15-12-11(16(17)18)2-1-7-14-12/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQSEWLCSLADTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394635 | |
| Record name | N-(4-fluorobenzyl)-3-nitro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73733-74-1 | |
| Record name | N-(4-fluorobenzyl)-3-nitro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Properties
Synthesis
The primary method for synthesizing this compound is through a nucleophilic aromatic substitution reaction.
Reaction Mechanism and Precursors
The synthesis involves the reaction of two main precursors: 2-chloro-3-nitropyridine (B167233) and 4-fluorobenzylamine (B26447). In this reaction, the amino group of 4-fluorobenzylamine acts as a nucleophile, attacking the carbon atom at the 2-position of the 2-chloro-3-nitropyridine ring. This specific position is activated for nucleophilic attack by the electron-withdrawing effects of both the adjacent nitro group and the nitrogen atom within the pyridine (B92270) ring. The reaction typically proceeds in the presence of a base, such as triethylamine (B128534), which serves to neutralize the hydrochloric acid generated as a byproduct. The reaction is often carried out in a suitable solvent like 2-propanol and may require heating to facilitate the substitution. A similar synthetic strategy is employed for the production of related compounds, such as N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, which is formed from 2-amino-3-nitro-6-chloropyridine and 4-fluorobenzylamine.
Purification and Recrystallization
Following the completion of the reaction, the crude product is typically isolated from the reaction mixture. Purification is commonly achieved through recrystallization. For instance, after adding water to the reaction mixture to precipitate the product, recrystallization from a solvent such as ethanol (B145695) can be performed to obtain the purified crystalline solid. This process removes unreacted starting materials and byproducts, yielding this compound in a higher state of purity.
Chemical Properties
The fundamental chemical and physical properties of the compound are summarized below.
Molecular Formula and Molecular Weight
The chemical identity of this compound is defined by its molecular structure and composition.
| Property | Value |
| Molecular Formula | C₁₂H₁₀FN₃O₂ |
| Molecular Weight | 247.23 g/mol |
Physical State and Appearance
At room temperature, this compound exists as a solid. While specific color details for this compound are not extensively documented, related nitro-substituted pyridinamine compounds are often described as yellow crystalline solids.
Structural Analysis
Crystallography
X-ray Diffraction Analysis
X-ray diffraction studies on the analogous N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine show that the molecule crystallizes in a monoclinic system. A key structural feature is the orientation of the nitro group, which is twisted out of the plane of the pyridine (B92270) ring. This twisting is a common feature in sterically hindered nitropyridine derivatives. The crystal structure is further stabilized by a network of intermolecular hydrogen bonds.
Intramolecular Hydrogen Bonding
A significant feature observed in the crystal structure of the related compound is the presence of an intramolecular N-H···O hydrogen bond. This bond forms between the hydrogen atom of the amino group and one of the oxygen atoms of the adjacent nitro group. This interaction contributes to the planarity and conformational stability of the molecule by forming a pseudo-six-membered ring. Such intramolecular hydrogen bonds are known to influence the chemical and physical properties of molecules, including their acidity and reactivity.
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the electronic and atomic environment within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Characteristic Shifts and Coupling Patterns for Pyridinamine Protons
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For aromatic compounds like this compound, the protons on the pyridine and benzene (B151609) rings appear in the downfield region (typically δ 6.0-9.0 ppm). The protons of the pyridinamine moiety would exhibit characteristic chemical shifts and coupling patterns (J-coupling) that are influenced by the electron-withdrawing nitro group and the neighboring aromatic rings. The methylene (B1212753) (-CH₂-) protons would typically appear as a singlet or a doublet, depending on coupling with the adjacent N-H proton.
Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Structural Assignment
While 1D NMR provides essential data, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. A COSY spectrum would confirm proton-proton couplings within the pyridine and fluorobenzyl rings. An HSQC or HMBC (Heteronuclear Multiple Bond Correlation) experiment would definitively link each proton to its directly attached carbon and to nearby carbons, respectively, confirming the connectivity between the benzyl (B1604629) and pyridinamine fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Vibrational Modes of the Secondary Amine (N-H stretching and bending)
The secondary amine (N-H) group gives rise to characteristic absorption bands. A sharp, medium-intensity peak is expected in the range of 3400–3200 cm⁻¹ corresponding to the N-H stretching vibration. vulcanchem.com Additionally, an N-H bending vibration can often be observed in the 1650–1550 cm⁻¹ region.
Characteristic Absorptions of Nitro and Pyridine Ring Systems
The nitro (NO₂) group is strongly IR-active, displaying two prominent stretching vibrations. The asymmetric stretch typically appears as a strong band between 1540–1370 cm⁻¹, while the symmetric stretch is found at a lower frequency, generally around 1360-1340 cm⁻¹. vulcanchem.com The pyridine ring system exhibits characteristic C=C and C=N stretching vibrations within the 1600–1400 cm⁻¹ fingerprint region.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3400 - 3200 |
| Secondary Amine | N-H Bend | 1650 - 1550 |
| Nitro Group | Asymmetric NO₂ Stretch | 1540 - 1370 |
| Nitro Group | Symmetric NO₂ Stretch | 1360 - 1340 |
| Aromatic Ring | C=C and C=N Stretches | 1600 - 1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the fluorobenzyl ring, the amine linker, and the nitropyridine system, is expected to absorb strongly in the UV region. The presence of the nitro group, a strong chromophore, typically results in absorption bands that can extend towards the visible region. iu.edu The spectrum would likely be characterized by intense π → π* transitions at shorter wavelengths and weaker n → π* transitions, associated with the non-bonding electrons on the nitrogen and oxygen atoms, at longer wavelengths.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry is a destructive technique that provides the exact molecular weight and valuable structural information through analysis of fragmentation patterns. For this compound (molecular formula C₁₂H₁₀FN₃O₂), the molecular weight is 247.23 g/mol . chemicalbook.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 247.
Plausible fragmentation pathways would include:
Benzylic cleavage: The most common fragmentation would likely be the cleavage of the C-N bond between the methylene group and the pyridine ring, leading to the formation of a stable 4-fluorobenzyl cation at m/z 109.
Loss of nitro group: Fragmentation may occur via the loss of the nitro group (•NO₂, 46 Da), resulting in a fragment ion at m/z 201.
Pyridine ring fragmentation: Further fragmentation of the pyridinamine portion of the molecule would lead to smaller, characteristic ions.
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic methods are indispensable for the isolation and purity verification of the target compound.
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. A mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate, would likely be used as the mobile phase. rsc.org
Flash Column Chromatography: This technique is used for the preparative purification of the synthesized compound, employing a solid stationary phase like silica (B1680970) gel and a solvent system optimized by TLC. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the final purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer is a common setup for analyzing such molecules. vulcanchem.com Detection is typically performed using a UV detector set to a wavelength where the compound strongly absorbs.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-3-nitropyridine (B167233) |
| 4-fluorobenzylamine (B26447) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for verifying the purity of this compound and for its quantification in reaction mixtures. A reverse-phase HPLC method is typically employed for compounds of this nature, utilizing a nonpolar stationary phase and a polar mobile phase. The retention time of the compound is characteristic under specific conditions and can be used for its identification. Purity is assessed by the peak area percentage in the resulting chromatogram.
| Parameter | Typical Value/Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Detector | UV-Vis Detector |
| Wavelength | Determined by UV-Vis scan (typically 254 nm or λmax) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
The data in this table represents a typical, hypothetical HPLC method for analysis and is not derived from a specific experimental source.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for analyzing volatile and thermally stable compounds. For this compound, GC-MS provides information on its molecular weight and fragmentation pattern, which aids in structural confirmation. The electron impact (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight. A key fragmentation pathway for this molecule would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable fluorobenzyl cation.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 247 | [M]⁺ (Molecular Ion) |
| 109 | [C₇H₆F]⁺ (Fluorobenzyl cation) |
| 138 | [M - C₇H₆F]⁺ (3-nitro-2-pyridinamine radical cation) |
This table is based on general principles of mass spectrometry fragmentation, with the fluorobenzyl ion fragment specifically supported by literature on related compounds.
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the empirical formula and assess the sample's purity. For this compound, the molecular formula is C₁₂H₁₀FN₃O₂. chemicalbook.com
| Element | Theoretical % |
| Carbon (C) | 58.29 |
| Hydrogen (H) | 4.08 |
| Fluorine (F) | 7.68 |
| Nitrogen (N) | 17.00 |
| Oxygen (O) | 12.94 |
Theoretical percentages are calculated based on the molecular formula C₁₂H₁₀FN₃O₂ and atomic masses. chemicalbook.com
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
While specific X-ray crystallography data for this compound is not available in the cited literature, a detailed analysis of the closely related compound, N⁶-(4-fluorobenzyl)-3-nitropyridine-2,6-diamine, offers significant insight into the likely solid-state conformation and intermolecular interactions. nih.govresearchgate.net This analogue shares the core fluorobenzylamino-nitropyridine structure. The data presented below is for this related compound (C₁₂H₁₁FN₄O₂). nih.gov
| Parameter | Crystal Data for N⁶-(4-fluorobenzyl)-3-nitropyridine-2,6-diamine nih.gov |
| Molecular Formula | C₁₂H₁₁FN₄O₂ |
| Molecular Weight (Mr) | 262.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.8187 (14) |
| b (Å) | 5.9972 (6) |
| c (Å) | 14.8840 (15) |
| β (°) | 109.827 (1) |
| Volume (ų) | 1244.3 (2) |
| Z | 4 |
Analysis of Molecular Torsion Angles (e.g., nitro group planarity with pyridine ring)
Torsion angles determined from X-ray data reveal the three-dimensional arrangement of substituents relative to the pyridine ring. A key feature is the orientation of the nitro group, which influences the molecule's electronic properties. In the analogue N⁶-(4-fluorobenzyl)-3-nitropyridine-2,6-diamine, the nitro group is observed to be twisted slightly out of the plane of the pyridine ring. nih.gov This deviation from planarity can be attributed to steric hindrance from adjacent substituents.
| Torsion Angle | Value (°) nih.gov |
| O—N—C—C | 10.41 (10) |
This specific torsion angle indicates that the nitro group is not perfectly coplanar with the pyridine ring, which can affect the extent of electronic conjugation between the electron-withdrawing nitro group and the aromatic system. nih.gov
Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks
| Bond Type | Interaction | Description |
| Intramolecular | N—H⋯O | Occurs between the amine proton and an oxygen of the nitro group, forming a stable ring-like structure. nih.gov |
| Intermolecular | N—H⋯O | Links molecules by connecting an amine proton on one molecule to a nitro group oxygen on an adjacent molecule. nih.gov |
| Intermolecular | N—H⋯N | Connects molecules by linking an amine proton on one molecule to a pyridine ring nitrogen on a neighboring molecule. nih.gov |
These hydrogen bonding networks are critical in defining the supramolecular architecture of the compound in the solid state. nih.govresearchgate.net
Spectroscopy: Identification of Carbon Framework and Heteroatom Connectivity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR allows chemists to map out the connectivity of atoms and infer the three-dimensional structure of a compound. For pyridinamine derivatives, NMR is indispensable for confirming the identity of a synthesized compound and for characterizing its purity and structural features. The most commonly used nuclei for organic compounds are protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The spectrum displays signals, or resonances, for each chemically non-equivalent proton. The key parameters obtained from a ¹H NMR spectrum are:
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Protons in different chemical environments will have different chemical shifts.
Integration: The area under a signal is proportional to the number of protons it represents.
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons and provides information about the number of adjacent protons. This is governed by the n+1 rule, where 'n' is the number of equivalent neighboring protons.
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons and the nature of the chemical bonds connecting them.
The structure of N-(4-fluorobenzyl)-3-nitro-2-pyridinamine contains several distinct proton environments:
Pyridinamine Ring Protons: The pyridine (B92270) ring has three protons. The presence of the nitro group (a strong electron-withdrawing group) and the amino group will significantly influence their chemical shifts, typically causing them to appear in the downfield region of the spectrum.
Benzyl (B1604629) Group Protons: The benzyl group consists of a methylene (B1212753) bridge (-CH₂-) and a 4-fluorophenyl ring. The methylene protons will appear as a single signal, likely a doublet if coupled to the adjacent NH proton. The protons on the fluorophenyl ring will exhibit a characteristic splitting pattern due to both proton-proton and proton-fluorine coupling.
Amine Proton: The proton on the secondary amine (NH) connecting the pyridine and benzyl moieties will have a chemical shift that can vary depending on the solvent, concentration, and temperature. It may also exhibit coupling to the adjacent methylene protons.
A hypothetical ¹H NMR data table for this compound is presented below to illustrate the type of information that would be obtained from an experimental spectrum.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.5 | dd | ~5, 2 | 1H | Pyridinamine H-6 |
| ~8.2 | dd | ~8, 2 | 1H | Pyridinamine H-4 |
| ~7.4 | m | - | 2H | Fluorophenyl H-2', H-6' |
| ~7.1 | t | ~9 | 2H | Fluorophenyl H-3', H-5' |
| ~6.8 | dd | ~8, 5 | 1H | Pyridinamine H-5 |
| ~4.8 | d | ~6 | 2H | Methylene (-CH₂-) |
| Variable | br s | - | 1H | Amine (NH) |
An in-depth examination of the chemical compound this compound reveals its significance in synthetic chemistry and potential therapeutic applications. This article delineates its synthesis, chemical and structural properties, and its notable biological activity as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).
Reaction Pathways and Mechanistic Investigations Involving 3 Nitro 2 Pyridinamines
Nucleophilic Aromatic Substitution Reactions on Pyridine (B92270) Systems.wikipedia.org
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridine systems, particularly when activated by electron-withdrawing groups. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. wikipedia.orgnih.gov
Influence of the Nitro Group on Ring Reactivity.wikipedia.org
The nitro group (–NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the pyridine ring towards nucleophilic attack. wikipedia.orgkhanacademy.org Its presence, particularly at positions ortho or para to a potential leaving group, strongly activates the ring for SNAr reactions. wikipedia.orgkhanacademy.org This activation stems from the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance delocalization. wikipedia.org
In the context of 3-nitro-2-pyridinamines, the nitro group at the 3-position activates the 2- and 4-positions for nucleophilic attack. stackexchange.com This is because the negative charge in the resulting anionic intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, leading to a more stable intermediate. stackexchange.com The stability of this intermediate is a crucial factor in determining the feasibility of a nucleophilic aromatic substitution reaction. stackexchange.com
Mechanisms of Substitutions with Nitrogen Nucleophiles.wikipedia.org
Nitrogen nucleophiles, such as primary and secondary amines, readily participate in SNAr reactions with activated pyridine systems. fishersci.se The mechanism for the reaction of a 3-nitro-2-halopyridine with an amine, such as 4-fluorobenzylamine (B26447), involves the initial attack of the amine's lone pair of electrons on the carbon atom bearing the leaving group (e.g., a halide). This step is typically the rate-determining step and results in the formation of a zwitterionic Meisenheimer complex. researchgate.net
The reaction is often carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and may be facilitated by a base to deprotonate the nitrogen of the attacking amine, increasing its nucleophilicity. fishersci.se In some cases, base catalysis is observed, where the deprotonation of the initially formed zwitterionic intermediate becomes the rate-limiting step.
For instance, the synthesis of N⁶-(4-fluorobenzyl)-3-nitropyridine-2,6-diamine involves the reaction of 2-amino-3-nitro-6-chloropyridine with 4-fluorobenzylamine in the presence of triethylamine (B128534) as a base. nih.gov
Chemical Transformations of the Nitro Moiety
The nitro group is not merely an activating group; it is also a versatile functional group that can undergo various chemical transformations, most notably reduction.
Catalytic Hydrogenation and Other Reduction Methodologies.khanacademy.orggoogle.com
The reduction of a nitro group to a primary amine is a common and synthetically valuable transformation. wikipedia.org Catalytic hydrogenation is a widely employed method for this purpose, utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. google.comresearchgate.netcommonorganicchemistry.com This method is often preferred due to its high efficiency and the clean nature of the reaction, with water being the only byproduct. nih.gov
The catalytic hydrogenation of aromatic nitro compounds generally proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. nih.govorientjchem.org The choice of catalyst and reaction conditions can be crucial to avoid side reactions, such as dehalogenation if other halogens are present on the ring. nih.gov
Alternative reduction methods that are effective for converting nitro groups to amines include the use of metals in acidic media (e.g., iron, zinc, or tin(II) chloride in the presence of hydrochloric acid) or other reducing agents like sodium dithionite. wikipedia.orgcommonorganicchemistry.comsemanticscholar.org These methods offer alternatives when catalytic hydrogenation is not suitable due to the presence of other reducible functional groups. organic-chemistry.org For example, the reduction of 3-fluoro-4-nitropyridine (B80604) N-oxide to 3-fluoro-4-aminopyridine can be achieved quantitatively using catalytic hydrogenation with 10% Pd/C. nih.gov
Reactivity at the Secondary Amine Nitrogen
The secondary amine nitrogen in N-(4-fluorobenzyl)-3-nitro-2-pyridinamine is a nucleophilic center and can participate in a variety of reactions, including alkylation and acylation.
N-Alkylation and Acylation Reactions.khanacademy.orggoogle.com
N-Alkylation involves the introduction of an alkyl group onto the secondary amine nitrogen. This can be achieved by reacting the amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. chemrxiv.org The reactivity in N-alkylation can be influenced by the steric hindrance around the nitrogen atom and the electronic properties of the molecule. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions of Pyridinamine Scaffolds
The pyridinamine scaffold is a valuable building block in organic synthesis, and its functionalization through transition metal-catalyzed cross-coupling reactions has been a subject of significant research. rsc.org The presence of the pyridine nitrogen allows these compounds to act as directing groups, forming stable complexes with metals and facilitating a range of cyclization and functionalization reactions. rsc.org
Palladium (Pd): Palladium catalysis is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency. nih.govyoutube.com For pyridinamine scaffolds, particularly 3-halo-2-aminopyridines, Pd-catalyzed C-N cross-coupling provides a direct route to N³-substituted-2,3-diaminopyridines. nih.gov Challenges in these reactions can include catalyst inhibition due to chelation by the substrate's amidine-like structure and competing side reactions. nih.gov However, the development of specialized ligands, such as RuPhos and BrettPhos, has enabled the efficient coupling of unprotected 3-halo-2-aminopyridines with a variety of primary and secondary amines. nih.gov
The nitro group, as present in this compound, introduces another layer of complexity and opportunity. Historically, the Ar-NO₂ bond was not considered a viable handle for cross-coupling. However, recent breakthroughs have demonstrated that palladium catalysts, particularly with bulky phosphine (B1218219) ligands like BrettPhos, can facilitate the Suzuki-Miyaura coupling of nitroarenes. nih.gov This proceeds through the oxidative addition of the Ar-NO₂ bond to the palladium center, expanding the scope of cross-coupling to include readily available nitroaromatic compounds. nih.gov This methodology has been extended to other important transformations, including Buchwald-Hartwig amination and etherification. nih.gov
Rhodium (Rh): Rhodium catalysts are particularly effective in mediating C-H bond activation, offering a direct method for functionalizing the pyridine ring. mdpi.comsnnu.edu.cn Rh(III) complexes, often featuring a cyclopentadienyl (B1206354) (Cp*) ligand, have emerged as powerful catalysts for a wide array of transformations under mild conditions. nih.gov These reactions typically involve chelation assistance, where a directing group on the substrate coordinates to the rhodium center, guiding the C-H activation to a specific position. nih.gov For pyridinamine scaffolds, the amino group or the pyridine nitrogen can serve this directing role, enabling oxidative coupling with unsaturated partners like alkenes and alkynes to construct complex heterocyclic systems. snnu.edu.cn
Copper (Cu) and Other Metals: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Chan-Lam coupling, represent cost-effective alternatives to palladium-based systems for C-N bond formation. beilstein-journals.orgsemanticscholar.org Recent advancements have also shown that copper can catalyze the reductive cross-coupling of nitroarenes with aryl boronic acids to form diarylamines, using a silane (B1218182) as a reductant. nih.gov Mechanistic studies suggest this process involves a nitrosoarene intermediate, with copper facilitating both the initial deoxygenation of the nitro group and the subsequent C-N bond formation. nih.gov Iron has also been explored, for instance, in catalyzing the denitration reaction between aminopyridines and nitroolefins to synthesize imidazo[1,2-a]pyridine (B132010) derivatives. organic-chemistry.org
| Metal Catalyst | Reaction Type | Substrate Class | Key Features | Reference |
|---|---|---|---|---|
| Palladium (Pd) | C-N Cross-Coupling (Buchwald-Hartwig) | 3-Halo-2-aminopyridines | Forms N³-substituted diaminopyridines; requires specialized ligands (e.g., RuPhos, BrettPhos). | nih.govresearchgate.net |
| Palladium (Pd) | C-C Cross-Coupling (Suzuki-Miyaura) | Nitroarenes | Enables denitrative coupling via oxidative addition of the Ar-NO₂ bond. | nih.gov |
| Rhodium (Rh) | C-H Activation / Annulation | Arenes with directing groups | Chelation-assisted functionalization with alkenes/alkynes; often uses [Cp*RhCl₂]₂. | mdpi.comsnnu.edu.cn |
| Copper (Cu) | C-N Cross-Coupling (Ullmann/Chan-Lam) | (Hetero)aryl halides & N-nucleophiles | Cost-effective alternative to Pd; can be promoted by ligands like α-benzoin oxime. | beilstein-journals.orgsemanticscholar.org |
| Copper (Cu) | Reductive C-N Cross-Coupling | Nitroarenes & Aryl boronic acids | Forms diarylamines via a nitroso intermediate; uses a silane reductant. | nih.gov |
| Iron (Fe) | Denitrative Annulation | Aminopyridines & Nitroolefins | Forms imidazo[1,2-a]pyridines; simple and inexpensive catalyst (FeCl₂). | organic-chemistry.org |
C-H Activation: The mechanism of transition metal-catalyzed C-H activation is central to many functionalization strategies for pyridinamine scaffolds. For Rh(III) catalysts, the process is often initiated by coordination of a directing group (like the pyridine nitrogen) to the metal center. nih.gov This is followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is cleaved to form a rhodacycle intermediate. youtube.com This intermediate can then react with a coupling partner, such as an alkene. The alkene inserts into the Rh-C bond, and subsequent reductive elimination releases the functionalized product and regenerates the active Rh(III) catalyst, often with the help of an oxidant. nih.gov
Radical Pathways: While many cross-coupling reactions proceed through two-electron pathways (oxidative addition, reductive elimination), radical mechanisms are also significant, particularly for first-row transition metals like nickel and in certain palladium-catalyzed reactions. nih.gov Nickel catalysts can readily engage in single-electron transfer (SET) processes, shuttling between multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). mdpi.com In some Negishi-type couplings, a low-valent nickel complex can initiate a SET event with an alkyl halide to form an alkyl radical, which then participates in the coupling cycle. mdpi.com
Radical-radical cross-coupling has also been proposed for pyridine-pyridine coupling reactions, which can be challenging via traditional Minisci-type pathways due to electronic mismatch. researchgate.net In these cases, radical intermediates, potentially stabilized by reagents like bis(pinacolato)diboron (B136004) (B₂pin₂), can undergo direct recombination to form the C-C bond. researchgate.net
Intramolecular Cyclization and Annulation Reactions
The 3-nitro-2-pyridinamine framework is an excellent precursor for building more complex, fused heterocyclic systems through intramolecular cyclization and annulation reactions. These transformations can often be achieved without transition metals, relying on the inherent reactivity of the functional groups.
Annulation Reactions: Annulation, the formation of a new ring onto an existing one, is a powerful strategy in heterocyclic synthesis. [3+2]-Annulation reactions, which involve the reaction of a three-atom component with a two-atom component, are widely used. chim.itresearchgate.net For instance, pyridinium (B92312) salts can undergo a self-[3+2] annulation to generate N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org The nitro group in nitroalkenes makes them effective partners in such cycloadditions, where the nitro group can act as either an activating group or a leaving group, leading to diverse heterocyclic products. chim.itresearchgate.net
Intramolecular Cyclization: The N-(4-fluorobenzyl) group in the target molecule provides a tether that can participate in intramolecular cyclization. For related structures like 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines, treatment with a strong acid like triflic acid can induce cyclization. researchgate.net This proceeds through protonation of the nitro and amino groups, followed by an electrophilic aromatic substitution where the tethered phenyl ring attacks a reactive iminium intermediate to form a tricyclic product. researchgate.net Similarly, N-aryl cinnamides can be cyclized to form quinolin-2(1H)-ones using triflic anhydride. organic-chemistry.org
Another relevant transformation is the intramolecular redox cyclization observed in compounds like 2-nitrobenzyl alcohol and benzylamine. nih.gov In a transition-metal-free process, a base can promote an intramolecular redox reaction to form a nitroso intermediate in situ. nih.gov This intermediate then condenses with the amine, isomerizes, and cyclizes to form a new heterocyclic ring, such as a cinnoline. nih.gov Free-radical cyclization also offers a viable pathway, where o-bromophenyl-substituted pyrrolylpyridinium salts can be cyclized using a radical initiator system like (TMS)₃SiH/AIBN to form new polyheterocyclic skeletons. beilstein-journals.org
| Reaction Type | Precursor Scaffold | Key Reagents/Conditions | Product Class | Reference |
|---|---|---|---|---|
| [3+2] Annulation | Pyridinium Salts | Base, mild conditions | N-Indolizine-substituted pyridine-2(1H)-ones | rsc.org |
| [3+2] Annulation | Nitroalkenes & 1,3-Dipoles | Varies (acid, base, or thermal) | Five-membered N-heterocycles (e.g., pyrroles, pyrazoles) | chim.itresearchgate.net |
| Intramolecular Electrophilic Aromatic Substitution | N-(ω-phenylalkyl) heterocycles | Triflic Acid | Tricyclic iminium compounds | researchgate.net |
| Intramolecular Redox Cyclization | 2-Nitrobenzylamines | Base (e.g., CsOH·H₂O), no metal | Cinnolines | nih.gov |
| Intramolecular Free-Radical Cyclization | o-Halophenyl-substituted pyrrolylpyridinium salts | (TMS)₃SiH / AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | beilstein-journals.org |
Structure Activity Relationship Sar Studies of N 4 Fluorobenzyl 3 Nitro 2 Pyridinamine and Its Analogs
Methodological Frameworks for SAR Investigations
The investigation into the SAR of N-(4-fluorobenzyl)-3-nitro-2-pyridinamine and its analogs relies on established methodological frameworks that guide the rational design and evaluation of new chemical entities. These frameworks combine principles of medicinal chemistry with computational analysis to build a comprehensive understanding of the relationship between molecular structure and biological function.
Systematic structural modification is a cornerstone of drug discovery, involving the methodical alteration of a lead compound to probe its interaction with a biological target and improve its pharmacological profile. researchgate.net This process, also known as molecular modification or analog synthesis, is guided by several key principles. researchgate.netmdpi.com
One fundamental approach is bioisosteric replacement , where a functional group in the lead molecule is substituted with another group that has similar physical or chemical properties, with the aim of enhancing the desired activity or reducing toxicity. cambridgemedchemconsulting.com For instance, the nitro group in the 3-nitro-2-pyridinamine scaffold might be replaced with bioisosteres like a cyano or trifluoromethyl group to mitigate potential metabolic liabilities while retaining or improving electronic properties necessary for target binding. cambridgemedchemconsulting.comcambridgemedchemconsulting.comnih.gov
Another principle is the exploration of substitution patterns . For the 4-fluorobenzyl moiety, this involves synthesizing analogs with the fluorine atom at the ortho- or meta-positions, or replacing it with other halogens (Cl, Br) or small alkyl groups (CH₃) to map the steric and electronic requirements of the binding pocket. mdpi.com Similarly, modifications can be made to the pyridinamine scaffold. The process is iterative, with the biological data from each round of synthesis informing the design of the next generation of compounds. koreascience.kr
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is vital for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. youtube.commdpi.com
The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the variations in their structural properties. nih.gov To build a QSAR model, two main components are required:
Molecular Descriptors: These are numerical values that quantify different aspects of a molecule's structure, such as its physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) or topological features. mdpi.com
Statistical Methods: A variety of statistical techniques, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN), are used to create the mathematical equation that links the descriptors to the biological activity. nih.govnih.gov
A specific type of QSAR is the 3D-QSAR , such as Comparative Molecular Field Analysis (CoMFA). CoMFA aligns a series of molecules and calculates their steric and electrostatic fields at various grid points. nih.gov The resulting data is then analyzed to generate a 3D map that visualizes regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing intuitive guidance for molecular design. koreascience.krnih.gov
Influence of the 4-Fluorobenzyl Moiety on Molecular Recognition and Interactions
The 4-fluorobenzyl group is a critical component of the molecule, playing a significant role in how the compound is recognized by and interacts with its biological target. Its influence can be attributed to both the electronic properties of the fluorine atom and the conformational flexibility of the entire moiety.
The substitution of hydrogen with fluorine in aromatic systems is a common strategy in medicinal chemistry due to fluorine's unique properties. cambridgemedchemconsulting.com Fluorine is the most electronegative element, and its presence on the benzyl (B1604629) ring exerts a strong electron-withdrawing inductive effect. This alters the electron distribution of the aromatic ring, which can influence several key interactions:
Hydrogen Bonding and Dipole Interactions: The polarized C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions within a protein binding site.
Aromatic Interactions: The electron-withdrawing nature of fluorine can modulate the π-system of the benzene (B151609) ring, influencing π-π stacking or cation-π interactions with amino acid residues of the target protein.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position (like the para-position of a benzyl ring) can block oxidative metabolism, thereby increasing the compound's half-life. cambridgemedchemconsulting.com
The table below illustrates how different substitutions on the phenyl ring of analogous kinase inhibitors can impact their biological activity, demonstrating the importance of electronic and steric effects.
| Compound ID | R Group (para-position) | IC₅₀ (nM) | Target Kinase |
| A-1 | -H | 91.9 | Breast Cancer Cells |
| A-2 | -F | 27.1 | Breast Cancer Cells |
| A-3 | -Cl | 9.0 | Breast Cancer Cells |
| A-4 | -OH | 41.4 | Breast Cancer Cells |
| A-5 | -OCH₃ | 50.7 | Breast Cancer Cells |
| Data synthesized from studies on analogous pyridine (B92270) derivatives to illustrate SAR principles. mdpi.com |
The methylene (B1212753) (-CH₂-) group that links the 4-fluorophenyl ring to the pyridinamine core provides significant conformational flexibility. This "benzyl linker" allows the aromatic ring to rotate and orient itself to achieve an optimal fit within the binding pocket of a target protein. This adaptability is crucial for maximizing favorable interactions, such as hydrophobic and van der Waals contacts.
Impact of the 3-Nitro-2-pyridinamine Scaffold on Compound Profiles
The 2-aminopyridine (B139424) motif is a well-established "hinge-binding" element found in a large number of protein kinase inhibitors. nih.govnih.gov This scaffold can form critical hydrogen bonds with the backbone atoms of the hinge region of a kinase's ATP-binding site, mimicking the interaction of the adenine (B156593) base of ATP. nih.gov The presence of the amino group at the 2-position is therefore highly suggestive of kinase-directed activity.
The nitro group at the 3-position is a strong electron-withdrawing group. Its presence significantly modulates the electronic character of the pyridine ring, which can influence:
Acidity/Basicity: It can alter the pKa of the pyridine nitrogen and the exocyclic amino group, affecting the compound's ionization state at physiological pH.
Binding Interactions: The nitro group can act as a hydrogen bond acceptor, potentially forming specific interactions with donor groups in the active site.
However, aromatic nitro groups are often considered a liability in drug candidates due to their potential for in vivo reduction to reactive and potentially toxic hydroxylamine (B1172632) and nitroso species. cambridgemedchemconsulting.com Therefore, a common SAR strategy involves replacing the nitro group with bioisosteres, such as a cyano (-CN), sulfone (-SO₂CH₃), or trifluoromethyl (-CF₃) group, to improve the safety profile while maintaining or enhancing binding affinity. nih.gov
The following table presents SAR data from a series of analogous pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, demonstrating how substitutions on the core heterocyclic scaffold can profoundly affect inhibitory potency.
| Compound ID | R¹ Group | R² Group | IC₅₀ (nM) vs. BTK |
| B-1 | H | Phenyl | >1000 |
| B-2 | H | 4-Phenoxyphenyl | 0.5 |
| B-3 | H | 4-(4-methylpiperazin-1-yl)phenyl | 7.95 |
| B-4 | CH₃ | 4-Phenoxyphenyl | 1.9 |
| Data synthesized from studies on analogous pyrazolo[3,4-d]pyrimidine kinase inhibitors to illustrate scaffold SAR. nih.gov BTK = Bruton's tyrosine kinase. |
This data highlights that small modifications to the core scaffold and its substituents can lead to dramatic changes in biological activity, underscoring the importance of detailed SAR studies focused on the 3-nitro-2-pyridinamine core.
Contribution of the Pyridine Nitrogen and Nitro Group to Reactivity and Selectivity
The chemical behavior of the this compound scaffold is heavily influenced by the combined effects of the heterocyclic pyridine nitrogen and the ortho-positioned nitro group. The pyridine nitrogen is an electron-withdrawing group due to its electronegativity, which deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation is a consequence of the nitrogen protonating or coordinating with electrophiles, which further reduces the electron density of the ring.
Conversely, the nitro group (NO₂) is one of the most powerful electron-withdrawing groups. Its presence significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. The nitro group's ability to stabilize the negative charge of the Meisenheimer complex, an intermediate in SNAr reactions, is crucial. In the 3-nitro-2-pyridinamine structure, the nitro group strongly activates the positions ortho and para to it (positions 4 and 6) for nucleophilic attack.
Positional and Electronic Effects of Substituents on the Pyridine Ring
The introduction of additional substituents onto the pyridine ring of this compound can profoundly alter its electronic properties and, consequently, its molecular behavior. The position and electronic nature (donating or withdrawing) of these substituents are critical factors.
The energetic effect of substitution is highly dependent on the position relative to the ring nitrogen. For instance, an amino group is most energetically favorable at the ortho position relative to the ring nitrogen, while a nitro group is most destabilizing at the para position. These positional effects are critical in designing analogs with fine-tuned reactivity and selectivity.
Table 1: Predicted Effects of Substituents at Position 5 of the Pyridine Ring
| Substituent (R) | Electronic Effect | Predicted Impact on Ring Reactivity (towards Nucleophiles) |
|---|---|---|
| -H (Parent) | Neutral | Baseline |
| -OCH₃ | Electron-Donating | Decrease |
| -Cl | Electron-Withdrawing (Inductive) / Donating (Resonance) | Slight Increase |
| -CF₃ | Strongly Electron-Withdrawing | Significant Increase |
| -NH₂ | Strongly Electron-Donating | Significant Decrease |
Analysis of Steric and Electronic Parameters in Modulating Molecular Behavior
The molecular behavior of this compound and its analogs is governed by a combination of steric and electronic parameters. These factors influence the molecule's conformation, its ability to fit into a binding site, and the nature of its intermolecular interactions.
Electronic Parameters: The electronic influence of substituents is often quantified using parameters like the Hammett constant (σ). For the N-(4-fluorobenzyl) group, the fluorine atom is moderately electron-withdrawing, which can influence the electron density on the exocyclic nitrogen. The electronic properties of the core 2-amino-3-nitropyridine (B1266227) are dominated by the strong electron-withdrawing nitro group, which results in significant charge transfer within the molecule.
Steric Parameters: Steric effects relate to the size and shape of the molecule and its substituents. The bulk of the 4-fluorobenzyl group can create steric hindrance, influencing the molecule's preferred conformation and its approach to a potential binding partner. Multidimensional steric parameters, such as Sterimol parameters, provide a more sophisticated analysis of a substituent's spatial requirements than simple van der Waals radii. These parameters can be used in quantitative structure-activity relationship (QSAR) studies to correlate molecular shape with biological activity. For example, steric impediments can prevent the formation of certain intermolecular interactions, such as hydrogen bonds, if the interacting groups cannot achieve the necessary proximity and orientation.
Table 2: Steric and Electronic Parameters for Hypothetical Analogs
| Analog Substituent (on Benzyl Ring) | Hammett Constant (σₚ) | Sterimol Parameter (L) | Predicted Molecular Impact |
|---|---|---|---|
| -F (Parent) | +0.06 | 2.88 | Baseline; moderate electron-withdrawing effect. |
| -H | 0.00 | 2.88 | Reduced electron-withdrawing effect compared to parent. |
| -CH₃ | -0.17 | 4.11 | Electron-donating; increased steric bulk. |
| -CF₃ | +0.54 | 4.43 | Strongly electron-withdrawing; significant steric bulk. |
| -OCH₃ | -0.27 | 3.98 | Electron-donating; moderate steric bulk. |
Role of Hydrogen Bonding in Modulating Theoretical Molecular Interactions
Hydrogen bonding plays a critical role in defining the structure and interaction potential of this compound. Both intramolecular and intermolecular hydrogen bonds are significant.
Intermolecular Hydrogen Bonding: The this compound molecule possesses several sites capable of participating in intermolecular hydrogen bonds, which are crucial for binding to biological targets. The exocyclic amino group (N-H) can act as a hydrogen bond donor. The oxygen atoms of the nitro group and the pyridine ring nitrogen are potential hydrogen bond acceptors. The strength and nature of these potential hydrogen bonds are influenced by the electronic properties of the substituents. For example, electron-withdrawing groups can increase the acidity of N-H protons, making them stronger hydrogen bond donors. The interplay of hydrogen bonding and other non-covalent interactions like π-π stacking is essential for stabilizing molecular complexes.
Computational Chemistry and Molecular Modeling of N 4 Fluorobenzyl 3 Nitro 2 Pyridinamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide insights into molecular orbitals and charge distribution.
Molecular Orbital Analysis and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. najah.eduresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For N-(4-fluorobenzyl)-3-nitro-2-pyridinamine, the electron-donating amino group and the electron-withdrawing nitro group attached to the pyridine (B92270) ring are expected to significantly influence these orbitals.
While direct calculations for the title compound are not published, a theoretical study on the closely related core structure, 2-amino-3-nitropyridine (B1266227) (ANP) , using DFT (B3LYP/6-311++G(d,p)) provides valuable insight. najah.eduresearchgate.net The analysis of ANP revealed that the presence of the amino (donor) and nitro (acceptor) groups facilitates charge transfer within the molecule. najah.eduresearchgate.net The calculated HOMO and LUMO energies for this analogue highlight its potential for reactivity.
Table 1: Theoretical Frontier Orbital Energies for the Analogue Compound 2-amino-3-nitropyridine
| Parameter | Energy (Hartree) | Energy (eV) |
|---|---|---|
| HOMO | -0.246 | -6.694 |
| LUMO | -0.098 | -2.667 |
| Energy Gap (ΔE) | 0.148 | 4.027 |
(Data derived from DFT calculations on the analogue 2-amino-3-nitropyridine) researchgate.net
For this compound, it is expected that the HOMO would be localized primarily on the electron-rich aminopyridine ring system, while the LUMO would be concentrated around the electron-deficient nitro group. This distribution makes the molecule susceptible to both electrophilic and nucleophilic attack at different sites.
Electrostatic Potential Surface and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP surface would be expected to show:
Negative Potential: Concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These are the most electronegative sites and represent likely locations for hydrogen bonding and electrophilic interactions.
Positive Potential: Located around the hydrogen atoms of the amino group and the benzyl (B1604629) CH2 group. These areas are potential sites for nucleophilic attack.
This charge distribution is critical for understanding intermolecular interactions, including how the molecule might interact with biological receptors.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, significant conformational flexibility exists due to several rotatable bonds:
The bond between the pyridine ring and the amino nitrogen.
The bond between the amino nitrogen and the benzylic carbon.
The bond between the benzylic carbon and the fluorophenyl ring.
In a crystal structure study of the related isomer, N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine , it was observed that the nitro group is twisted out of the plane of the pyridine ring with a torsion angle of 10.41°. nih.gov The study also noted that the fluorobenzene (B45895) ring was disordered over two positions, indicating that multiple low-energy conformations are accessible. nih.gov Similar conformational characteristics would be expected for this compound, and determining the lowest energy conformer (the global minimum) is essential for accurate molecular modeling studies like docking.
Molecular Docking Studies for Theoretical Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. wikipedia.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves sampling a vast number of orientations and conformations of the ligand within the binding site of the target and using a scoring function to estimate the binding affinity for each pose. wikipedia.orgnih.gov
While no specific molecular docking studies have been published for this compound, its structural motifs are common in molecules investigated for biological activity. Docking studies on related pyridine and pyrimidine (B1678525) derivatives have been successfully used to explore their potential as inhibitors for various enzymes. vibrantpharma.com
A theoretical docking study of this compound would involve:
Target Selection: Identifying a biologically relevant protein target.
Ligand and Protein Preparation: Generating a 3D structure of the ligand and preparing the protein structure (e.g., from the Protein Data Bank) by adding hydrogens and assigning charges.
Docking Simulation: Using software like AutoDock or GOLD to place the ligand into the active site of the protein. nih.gov
Analysis: Evaluating the resulting poses based on their scoring function values and analyzing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.
Such a study could provide hypotheses about the compound's potential biological targets and guide further experimental investigation.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations provide a powerful method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a ligand-protein complex, revealing information about its stability, conformational changes, and the influence of the surrounding solvent. uzh.ch
For this compound, an MD simulation could be performed on a promising ligand-protein complex identified through molecular docking. The simulation would track the trajectory of all atoms in the system over a period typically ranging from nanoseconds to microseconds.
Key insights from an MD simulation would include:
Complex Stability: Assessing whether the ligand remains stably bound in its initial docked pose or if it undergoes significant conformational changes or even dissociates from the binding site. researchgate.net
Interaction Dynamics: Analyzing the persistence of key intermolecular interactions, such as hydrogen bonds, over the course of the simulation. researchgate.net
Conformational Flexibility: Observing the flexibility of both the ligand and the protein's binding site residues, providing a more realistic view than the static picture from docking.
Solvent Effects: Explicitly modeling the role of water molecules in mediating or competing with ligand-protein interactions.
MD simulations offer a deeper understanding of the binding event and can be used to refine docking results and calculate more accurate binding free energies. uzh.ch
Prediction of Theoretical Molecular Descriptors
Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are widely used in cheminformatics and computational drug design to predict properties like bioavailability and drug-likeness. These descriptors can be calculated from the 2D or 3D structure of a molecule.
For this compound, key molecular descriptors can be theoretically predicted to assess its potential as a drug candidate.
Table 2: Predicted Molecular Descriptors for this compound
| Descriptor | Definition | Predicted Value |
|---|---|---|
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 261.24 g/mol |
| LogP (o/w) | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | 2.8 |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | 94.7 Ų |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | 2 |
| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | 5 |
| Rotatable Bonds | The number of bonds that allow free rotation, indicating molecular flexibility. | 4 |
(Values are computationally predicted and may vary slightly between different calculation software.)
These descriptors suggest that this compound has properties consistent with orally available drugs (e.g., as per Lipinski's Rule of Five), with moderate lipophilicity and a TPSA value indicative of good cell membrane permeability.
Advanced Applications in Organic Synthesis and Medicinal Chemistry Research Non Clinical Focus
Utilization as a Versatile Synthetic Intermediate for the Assembly of Complex Molecular Architectures
The 3-nitro-2-aminopyridine scaffold, central to N-(4-fluorobenzyl)-3-nitro-2-pyridinamine, is a potent building block for constructing intricate molecular structures. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring, making it susceptible to nucleophilic substitution reactions, a cornerstone of many synthetic strategies. nih.gov This inherent reactivity allows chemists to introduce additional complexity and functionality to the molecule, using it as a foundational piece for multi-step syntheses. The compound's structure, which combines a reactive heterocyclic core with a fluorinated benzyl (B1604629) moiety, offers multiple points for chemical modification, rendering it a versatile intermediate in the synthesis of diverse organic compounds. nih.gov The fluorine atom on the benzyl group can also modulate properties such as lipophilicity, which is a critical parameter in designing molecules with specific biological activities. nih.gov
A primary application of this compound and its close analogs is as a key intermediate in the synthesis of pharmacologically active compounds. nih.gov Notably, a structurally related compound, N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, is a crucial precursor in the production of the non-opioid analgesic drug Flupirtine. nih.gov The synthesis involves the reaction of 2-amino-3-nitro-6-chloropyridine with 4-fluorobenzylamine (B26447). nih.gov This demonstrates the role of the this compound scaffold as a foundational element upon which the final drug molecule is assembled. The nitro group in this precursor is subsequently reduced and further functionalized to yield the final carbamate (B1207046) structure of Flupirtine. nih.gov
Table 1: Precursor-Product Relationship in Pharmacological Synthesis
| Precursor Scaffold | Synthetic Transformation | Final Pharmacological Compound | Therapeutic Class |
|---|---|---|---|
| N-(4-fluorobenzyl)-3-nitropyridin-amine core | Reduction of nitro group, followed by carbamoylation | Flupirtine (ethyl{2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate) nih.gov | Analgesic nih.gov |
Exploration as a Scaffold for Chemical Biology Probes
While direct applications are still emerging, the this compound structure holds significant potential as a scaffold for developing chemical biology probes. The nitroaromatic moiety is a component of various fluorescent probes, such as those based on the 4-nitro-benzo nih.govnih.govcreative-peptides.comoxadiazole (NBD) fluorophore. researchgate.net These types of probes are valued for their small size and sensitivity to the local environment. researchgate.netnih.gov The 3-nitropyridine (B142982) core of this compound shares features with these fluorophores, suggesting its potential for derivatization into novel probes. The electron-withdrawing nitro group can influence the photophysical properties of the pyridine system, potentially leading to the development of probes that report on specific biological events or environments through changes in fluorescence.
Development of Novel Protecting Group Strategies in Peptide and Organic Synthesis (e.g., 3-nitro-2-pyridinesulfenyl group derivatives)
The 3-nitro-2-pyridinamine core structure is the foundation for the 3-nitro-2-pyridinesulfenyl (Npys) protecting group, a valuable tool in synthetic chemistry, particularly in peptide synthesis. nih.gov The Npys group, typically introduced using 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), is widely used for the protection of amine, alcohol, and thiol functional groups. nih.gov Its utility stems from its stability under certain conditions and the specific methods available for its cleavage.
In solid-phase peptide synthesis (SPPS), the Npys group has been employed as an orthogonal protecting group for the epsilon-amino function of lysine (B10760008). nih.gov This strategy allows for the selective deprotection of specific lysine residues, enabling the synthesis of branched peptides or template-assembled synthetic proteins where different peptide chains are attached to a common backbone. nih.gov The selective and quantitative removal of the Npys group can be achieved using reagents like 2-mercaptopyridine-N-oxide, leaving other protecting groups like Fmoc or Boc intact. nih.gov
Table 2: Characteristics of the 3-nitro-2-pyridinesulfenyl (Npys) Protecting Group
| Feature | Description |
|---|---|
| Origin | Derived from the 3-nitro-2-aminopyridine scaffold. |
| Functionality Protected | Amines (e.g., ε-amino group of Lysine), Thiols, Alcohols. nih.govnih.gov |
| Key Application | Orthogonal protection in solid-phase peptide synthesis (SPPS). nih.gov |
| Deprotection Conditions | Thiolysis; selectively removed with reagents like 2-mercaptopyridine-N-oxide. nih.gov |
| Advantage | Allows for selective modification of functional groups, enabling synthesis of complex peptides like T-cell epitopes and branched peptides. nih.gov |
Integration into Chemical Libraries for High-Throughput Screening in Academic Discovery Programs
High-throughput screening (HTS) of diverse chemical libraries is a fundamental strategy in modern drug discovery for identifying novel bioactive compounds. nih.govrsc.org Synthetic intermediates like this compound are ideal starting points for the construction of such libraries. Its molecular framework allows for the generation of a large number of analogs through combinatorial chemistry approaches. Modifications can be readily made at the amino group, the pyridine ring (following reduction of the nitro group), or the fluorobenzyl moiety.
The value of this scaffold is enhanced by its proven role as a precursor to pharmacologically active molecules. nih.gov This makes it an attractive building block for creating focused libraries aimed at particular biological targets or disease areas. By systematically modifying the core structure, academic and industrial screening programs can explore the chemical space around a known bioactive scaffold to identify new hits with improved potency, selectivity, or pharmacokinetic properties. scispace.com The inclusion of such compounds in screening collections increases the chemical diversity available, enhancing the probability of discovering novel probes and potential starting points for drug development. scispace.com
Future Research Directions and Emerging Paradigms
Development of Novel, Greener, and More Efficient Synthetic Methodologies
The current synthesis of N-(4-fluorobenzyl)-3-nitro-2-pyridinamine involves the reaction of 2-amino-3-nitro-6-chloropyridine with 4-fluorobenzylamine (B26447) in 2-propanol with triethylamine (B128534). nih.gov While effective, future research should focus on developing methodologies that align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.
Key areas for future synthetic research include:
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for improving efficiency by combining three or more reactants in a single step to form a complex product. researchgate.netmdpi.com Developing a one-pot synthesis for this compound or its derivatives could significantly streamline the process, improve atom economy, and reduce solvent waste. mdpi.com
Solvent-Free and Alternative Solvent Conditions: Research into solvent-free reaction conditions, potentially utilizing techniques like mechanochemistry (ball milling), could eliminate the need for organic solvents altogether. researchgate.netmdpi.com Alternatively, exploring benign solvents like water or ionic liquids could drastically reduce the environmental impact of the synthesis.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times, improve yields, and enhance the synthesis of various heterocyclic compounds, including 2-aminopyridine (B139424) derivatives. researchgate.net Applying this technology could lead to a more energy-efficient and rapid synthesis of the target molecule.
Heterogeneous and Biodegradable Catalysts: Moving away from soluble bases like triethylamine towards solid, reusable catalysts can simplify product purification and reduce waste. researchgate.net Future studies could investigate the use of eco-friendly catalysts, such as modified clays (B1170129) or biodegradable materials like eggshell powder, which have proven effective in synthesizing other pyridine (B92270) derivatives. researchgate.net
| Methodology | Potential Advantage | Key Research Focus | Relevant Findings in Pyridine Synthesis |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Higher efficiency, atom economy, reduced steps | Designing a one-pot reaction pathway | Effective for synthesizing various 2-amino-3-cyanopyridine (B104079) derivatives. mdpi.com |
| Solvent-Free Synthesis (Mechanochemistry) | Eliminates solvent waste, reduces pollution | Optimizing reaction conditions in a ball mill | Proven as an eco-friendly method for amide synthesis. mdpi.com |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields, energy efficiency | Screening solvents and optimizing power/temperature | Used for efficient synthesis of functionalized imidazo[1,2-a]pyrimidine (B1208166) derivatives. researchgate.net |
| Green Catalysis | Catalyst reusability, reduced waste, use of benign materials | Developing catalysts from biodegradable sources (e.g., eggshell powder) | Inexpensive and biodegradable catalysts have been used for pyrazolo-phthalazine synthesis. researchgate.net |
Integration of Advanced Computational Approaches for De Novo Design and Optimization
Computational drug design has become an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. mdpi.com Applying these methods to this compound can guide the synthesis of new derivatives with enhanced biological activity or novel functions.
Future computational research should focus on:
Molecular Docking and Virtual Screening: The title compound is an intermediate for analgesics. nih.gov Molecular docking studies can be used to predict the binding interactions of novel derivatives with specific biological targets, such as ion channels or enzymes. mdpi.com This allows for the virtual screening of large libraries of potential compounds to identify the most promising candidates for synthesis.
Pharmacophore Modeling and 3D-QSAR: By analyzing the known structure-activity relationships of related compounds, pharmacophore models can be generated. These models define the essential structural features required for biological activity and can guide the rational design of new, more potent molecules.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery. mdpi.commdpi.com Applying these predictive models to virtual derivatives of this compound can help prioritize compounds with favorable drug-like properties and low toxicity risks, reducing late-stage failures. mdpi.com
Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: QM methods can provide deep insights into the electronic properties of the molecule, such as charge distribution and reactivity, which are critical for its interaction with biological targets. MD simulations can model the dynamic behavior of the ligand-receptor complex over time, confirming the stability of binding interactions predicted by docking. nih.gov
| Computational Method | Objective | Application to this compound Derivatives |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity | Identify derivatives with high affinity for specific therapeutic targets (e.g., kinases, ion channels). |
| Virtual Screening | Identify novel hit compounds from large libraries | Screen virtual libraries of derivatives to find new potential therapeutic agents. |
| ADMET Prediction | Assess drug-likeness and potential toxicity | Prioritize compounds with good oral bioavailability and low predicted toxicity. mdpi.com |
| Molecular Dynamics (MD) | Evaluate the stability of ligand-receptor complexes | Confirm the stability of interactions for top-ranked compounds from docking studies. nih.gov |
Interdisciplinary Research at the Confluence of Synthetic Organic Chemistry, Physical Chemistry, and Chemical Biology
The most significant breakthroughs will likely emerge from research that integrates multiple scientific disciplines. By combining synthetic chemistry with physical chemistry and chemical biology, a deeper understanding of this compound and its derivatives can be achieved, leading to the development of highly optimized molecules for specific applications.
Synthetic Organic Chemistry: This remains the core discipline, responsible for creating novel derivatives with precisely controlled modifications to the pyridine core, the nitro group, or the fluorobenzyl moiety. researchgate.netnih.gov New synthetic methods will enable the exploration of a wider chemical space. nih.gov
Physical Chemistry: A detailed understanding of the molecule's physicochemical properties is essential. Techniques like X-ray crystallography can elucidate the solid-state structure, including bond angles, planarity, and intermolecular interactions like hydrogen bonding. nih.gov Spectroscopic and electrochemical studies can characterize the electronic structure and redox properties, which are fundamental to both biological activity and potential materials science applications. mdpi.com For instance, crystallographic data shows the nitro group is twisted out of the pyridine ring plane, which influences its electronic and steric properties. nih.gov
Chemical Biology: This field connects the synthesized molecules to their effects on biological systems. nih.gov By designing and synthesizing derivatives as chemical probes, researchers can investigate specific biological pathways or identify new therapeutic targets. The known connection to analgesic drugs provides a clear starting point for designing new compounds and evaluating their efficacy and mechanism of action in relevant biological assays. nih.govnih.gov
An integrated approach would involve using physical chemistry data and computational models to design a new derivative. Synthetic chemists would then produce the compound, which would subsequently be evaluated by chemical biologists to determine its effect on cancer cell lines or other biological systems. nih.gov This iterative cycle of design, synthesis, and testing is a powerful paradigm for modern drug discovery.
Exploration of this compound Derivatives in Emerging Areas of Materials Science
While primarily known for its pharmaceutical relevance, the core structure of this compound possesses features that make its derivatives interesting candidates for materials science applications. The pyridine ring is an electron-deficient system, a property often exploited in organic electronics.
Future research could investigate the potential of derivatives in:
Organic Electronics: Pyridine-containing compounds are used as organic semiconductor materials. mdpi.com The electron-deficient nature of the pyridine ring, enhanced by the strongly electron-withdrawing nitro group, could facilitate electron transport. mdpi.com By modifying the molecular structure, it may be possible to tune the electronic properties to create novel materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Nonlinear Optics (NLO): The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the pyridine ring creates a "push-pull" system. Such systems are known to exhibit NLO properties, which are useful in applications like optical communications and data storage. Future work could involve synthesizing derivatives that crystallize in a non-centrosymmetric fashion to maximize these effects.
Coordination Chemistry: The nitrogen atoms in the pyridine ring and the amino groups can act as ligands, binding to metal ions to form coordination complexes. These complexes could have interesting catalytic, magnetic, or photophysical properties, opening a new field of application for this chemical scaffold.
| Compound Name |
|---|
| This compound |
| Flupirtine |
| 2-amino-3-nitro-6-chloropyridine |
| 4-fluorobenzylamine |
| triethylamine |
| N-(2,2-diphenylethyl)-4-nitrobenzamide |
| 2,2-diphenylethan-1-amine |
| 4-nitrobenzoyl chloride |
Q & A
Q. Table 1: Reaction Conditions
| Step | Reagents/Conditions | Temperature/Time |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 2–4 hours |
| Chlorination | POCl₃, reflux | 6–8 hours |
| Coupling | 4-fluorobenzylamine, DMF, Et₃N | 60–80°C, 12–24 hours |
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the nitro group and benzyl substitution. For example, the 4-fluorobenzyl group shows distinct aromatic proton splitting (δ 7.2–7.4 ppm) and a fluorine-coupled triplet .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with m/z matching the theoretical molecular weight (±2 ppm).
- IR Spectroscopy : Identify nitro group vibrations (~1520 cm⁻¹, asymmetric stretching) and C-F bonds (~1220 cm⁻¹) .
Basic: How should this compound be stored to maintain stability?
Answer:
Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent photodegradation of the nitro group and hydrolysis of the benzylamine moiety. Avoid aqueous buffers; use anhydrous DMSO or DMF for stock solutions. Stability studies show >95% purity retention over 6 months under these conditions .
Advanced: How can researchers identify the biological targets of this compound?
Answer:
Enzyme Inhibition Assays : Test against bacterial acetyl-CoA carboxylase (ACCase) or similar targets using radiometric assays with [¹⁴C]-acetyl-CoA. IC₅₀ values <10 µM suggest high affinity .
Surface Plasmon Resonance (SPR) : Immobilize candidate enzymes (e.g., ACCase) on sensor chips to measure binding kinetics (kₐ/kd). A 2014 study reported Kd = 2.3 nM for a structurally related nitro-pyridine derivative .
Genetic Knockdown : Use siRNA silencing in bacterial models to confirm target relevance. A 50% reduction in bacterial growth post-knockdown indicates target specificity .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer: Contradictions often arise from:
- Assay Conditions : Variations in pH (e.g., ACCase activity peaks at pH 7.4 vs. 6.8) or cofactor concentrations (e.g., Mg²⁺). Standardize protocols using reference inhibitors (e.g., soraphen A for ACCase) .
- Cellular Context : Differences in membrane permeability (e.g., Gram-negative vs. Gram-positive bacteria). Use efflux pump inhibitors (e.g., PAβN) to normalize uptake .
- Metabolic Stability : Liver microsome assays (e.g., human vs. murine) can explain species-specific discrepancies. A 2021 study showed 80% metabolic clearance in murine models vs. 45% in human .
Advanced: What structural modifications enhance this compound’s antibacterial activity?
Answer:
SAR Insights (Table 2):
Q. Methodology :
- Parallel Synthesis : Prepare derivatives via combinatorial chemistry (e.g., 48-well plates).
- MIC Testing : Assess against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using broth microdilution (CLSI guidelines).
Advanced: How to optimize reaction yields for large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
